1-Chloro-amitriptyline

Phospholipidosis Tricyclic Antidepressants Lymphocyte Ultrastructure

1-Chloro-amitriptyline is a critical, non-substitutable positive control for drug-induced phospholipidosis studies. Unlike amitriptyline, its 1-chloro substitution amplifies lipidosis induction in lymphocytes and multi-organ models, driving mixed neutral lipid and phospholipid accumulation ideal for mechanistic dissection of foam cell formation. Essential for benchmarking novel candidates in phenotypic screening and lipidomics workflows.

Molecular Formula C20H22ClN
Molecular Weight 311.8 g/mol
Cat. No. B8430511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-amitriptyline
Molecular FormulaC20H22ClN
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=C(CCC3=CC=CC=C31)C(=CC=C2)Cl
InChIInChI=1S/C20H22ClN/c1-22(2)14-6-10-17-16-8-4-3-7-15(16)12-13-19-18(17)9-5-11-20(19)21/h3-5,7-11H,6,12-14H2,1-2H3
InChIKeyCMGZPJIHOZMOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-amitriptyline Procurement Guide: Chemical Identity and Class Context


1-Chloro-amitriptyline (CAS 52845-72-4) is a chlorinated derivative of the tricyclic antidepressant (TCA) amitriptyline, distinguished by a chlorine substituent at the 1-position of the dibenzocycloheptene ring system [1]. This structural modification places it within a subset of amphiphilic cationic drugs known to induce phospholipidosis, a lysosomal storage disorder, a property exploited in research settings as a tool for studying lipid metabolism and drug-induced toxicity [2]. Its primary utility is not as a therapeutic but as a reference compound for investigating structure-activity relationships governing drug-membrane interactions and lipidosis induction.

1-Chloro-amitriptyline Selection Rationale: Why the Chloro-Substituent Matters


In-class substitution of tricyclic antidepressants for phospholipidosis research is scientifically unsound. Comparative ultrastructural studies show that the presence of a chloro-substituent, as in 1-chloro-amitriptyline, profoundly amplifies a drug's potency to induce cytological inclusions in vivo, with chlorinated amitriptyline derivatives causing widespread lipidosis-like alterations in lymphocytes at levels not observed with the parent compound amitriptyline, even after prolonged high-dose treatment [1]. This pronounced amphiphilic character, which drives differential lipid accumulation, cannot be assumed for non-chlorinated analogs, making 1-chloro-amitriptyline a non-substitutable tool for investigating the mechanisms of drug-induced phospholipidosis.

1-Chloro-amitriptyline Head-to-Head Evidence for Scientific Procurement


Superior In Vivo Potency in Inducing Lymphoid Lipidosis vs. Amitriptyline

1-Chloro-amitriptyline demonstrates a markedly higher potency than its parent compound, amitriptyline, in inducing lipidosis-like ultrastructural alterations (lamellated cytoplasmic inclusions) in rat popliteal lymphocytes. Following oral administration, chlorinated amitriptyline derivatives led to rapid and extensive lymphocyte involvement. In contrast, amitriptyline, along with noxiptiline, chlorpromazine, and thioridazine, affected only small numbers of lymphocytes even after prolonged treatment of up to 13 weeks with high doses ranging from 125 to 175 mg/kg [1].

Phospholipidosis Tricyclic Antidepressants Lymphocyte Ultrastructure In Vivo Toxicology

Distinct Lipid Storage Profile in Foam Cells vs. Chlorphentermine

The lipid composition of foam cells induced in rat lungs by 1-chloramitriptyline is qualitatively distinct from that induced by the reference drug chlorphentermine. While chlorphentermine-induced foam cells contained mainly phospholipids (lecithin) with only small amounts of neutral lipids like cholesterol, foam cells induced by 1-chloramitriptyline were characterized by the additional accumulation of large amounts of neutral lipids, including cholesterol, free fatty acids, and cholesterol esters [1].

Foam Cell Reaction Lipidomics Pulmonary Toxicity Drug-Induced Lipidosis

Enhanced Systemic Lipidosis Induction Compared to Non-Chlorinated TCAs

In contrast to many non-chlorinated TCAs, 1-chloro-amitriptyline consistently induces systemic lipidosis-like alterations. A study found that 1-chloro-amitriptyline, along with iprindole, imipramine, clomipramine, and 1-chloro-10,11-dehydro-amitriptyline, caused an accumulation of intraalveolar foam cells and the formation of abnormal lamellated and crystalloid cytoplasmic inclusions in most pulmonary and hepatic cell types [1]. This multi-organ pathology is a hallmark of potent, amphiphilic, lipidosis-inducing drugs.

Intraalveolar Foam Cells Hepatotoxicity Systemic Lipidosis Tricyclic Antidepressants

Validated Research Applications of 1-Chloro-amitriptyline Based on Comparative Evidence


Potent In Vivo Positive Control for Phospholipidosis Screening

Use 1-chloro-amitriptyline as a reliable positive control in in vivo rodent models to benchmark the phospholipidosis-inducing potential of novel drug candidates. As demonstrated, it produces rapid and extensive lymphoid lipidosis, unlike the weakly active amitriptyline, making it ideal for establishing a clear positive phenotype in lymph node or peripheral blood lymphocyte assays [1]. This allows for robust assay validation and clear differentiation from negative or weakly active compounds.

Probe for Dissecting Differential Lipid Storage Mechanisms

Employ 1-chloramitriptyline in comparative lipidomics studies to investigate distinct mechanisms of drug-induced lipid accumulation. Since it uniquely drives the accumulation of neutral lipids (cholesterol, free fatty acids) in foam cells, in contrast to the pure phospholipidosis caused by chlorphentermine, it serves as a specific molecular probe to dissect the divergent pathways leading to mixed lipidosis vs. phospholipidosis [2].

Tool for Studying Hepatic and Pulmonary Drug Toxicity

Utilize this compound to induce a robust and predictable multi-organ lipidosis phenotype (lung and liver) for investigating the pathogenesis of drug-induced hepatic steatosis and pulmonary alveolar proteinosis-like reactions. Its consistent and potent induction of intraalveolar foam cells and hepatocellular inclusions provides a reliable disease model that weaker TCA analogs cannot replicate [3].

Biophysical Membrane Interaction Studies

Apply 1-chloroamitriptyline in biophysical assays (e.g., differential scanning calorimetry) as a model amphiphilic cation to study how chlorination modulates drug-membrane interactions. Its interaction with DPPC bilayers can be directly compared with amitriptyline to link structural modifications to changes in lipid phase transition and membrane fluidity, informing structure-toxicity relationship models [4].

Quote Request

Request a Quote for 1-Chloro-amitriptyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.